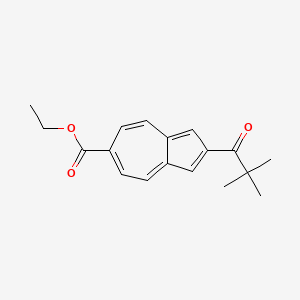
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate is a chemical compound that belongs to the class of azulene derivatives Azulene is an aromatic hydrocarbon known for its unique structure and vibrant blue color
Métodos De Preparación
The synthesis of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be achieved through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis. Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In medicinal chemistry, azulene derivatives are known for their anti-inflammatory, antibacterial, and antiallergic properties . Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate may also be used in the development of optoelectronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by modulating inflammatory pathways or interacting with bacterial cell membranes to exert antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be compared to other azulene derivatives, such as guaiazulene and chamazulene. While all these compounds share the azulene core structure, they differ in their substituents and, consequently, their properties and applications. For example, guaiazulene is known for its anti-inflammatory properties and is used in various cosmetic products, while chamazulene has been studied for its potential anti-cancer properties .
Conclusion
This compound is a versatile compound with a range of applications in medicinal chemistry, materials science, and other fields. Its unique structure and properties make it a valuable subject of study for researchers looking to develop new therapeutic agents and advanced materials.
Propiedades
Número CAS |
869957-30-2 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate |
InChI |
InChI=1S/C18H20O3/c1-5-21-17(20)12-6-8-13-10-15(11-14(13)9-7-12)16(19)18(2,3)4/h6-11H,5H2,1-4H3 |
Clave InChI |
HDIZUXFECPYSJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C2C=C(C=C2C=C1)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
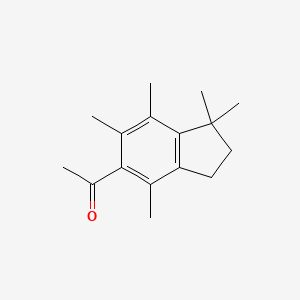
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
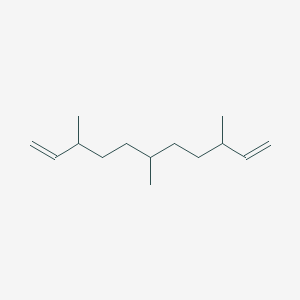
silane](/img/structure/B14180491.png)
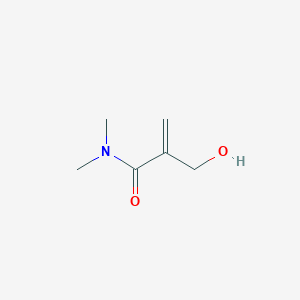
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
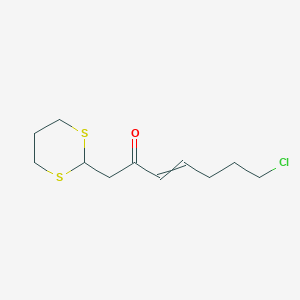
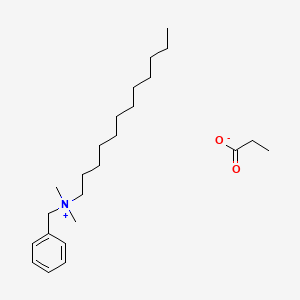
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
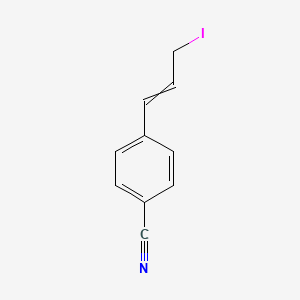
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
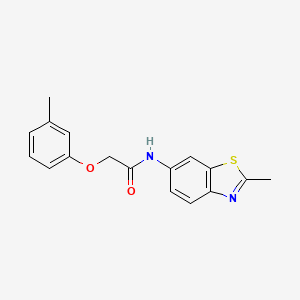
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
